molecular formula C10H18Cl2N4 B2787090 (1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1380300-56-0

(1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2787090
CAS No.: 1380300-56-0
M. Wt: 265.18
InChI Key: AWYALLQNCKVXOT-JZDLBZJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a pyrimidinyl group and two amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride typically involves the reaction of trans-1,4-cyclohexanediamine with a pyrimidinyl derivative. One common method includes the following steps:

    Starting Materials: Trans-1,4-cyclohexanediamine and a pyrimidinyl derivative.

    Reaction Conditions: The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature. A base like diisopropylethylamine (DIPEA) is often used to facilitate the reaction.

    Procedure: The pyrimidinyl derivative is added dropwise to a stirred solution of trans-1,4-cyclohexanediamine and DIPEA in THF. The mixture is stirred for several hours at room temperature.

    Isolation: The reaction mixture is then diluted with ethyl acetate and water, and the product is extracted and purified.

Industrial Production Methods

For industrial-scale production, the process may involve the use of larger reactors and more efficient purification techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and automated systems may be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyrimidinyl group can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted amines .

Scientific Research Applications

Chemistry

In chemistry, (1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors due to its ability to interact with biological macromolecules .

Medicine

In medicine, this compound is explored for its therapeutic potential. It may act as an inhibitor or modulator of certain biological pathways, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of (1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate certain biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride is unique due to its specific stereochemistry and the presence of the pyrimidinyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-N-pyrimidin-4-ylcyclohexane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c11-8-1-3-9(4-2-8)14-10-5-6-12-7-13-10;;/h5-9H,1-4,11H2,(H,12,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYALLQNCKVXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC2=NC=NC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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